Dichlormezanone

Description

Historical Context of Dichlormezanone Discovery and Initial Investigations

The exploration of 1,3-thiazin-4-ones, a class of six-membered heterocyclic compounds, gained significant momentum in the mid-20th century due to their potential biological activities. nih.govresearchgate.netiucr.org Research conducted by A.R. Surrey and his colleagues in 1958 was pivotal in this field. nih.govnih.goviucr.org Their work led to the discovery of this compound, a compound identified as a muscle relaxant. nih.govnih.goviucr.org this compound, also known by the identifier WIN 12267, emerged from the same research program that yielded the structurally similar anxiolytic and muscle relaxant drug, Chlormezanone (B1668783). nih.govnih.goviucr.orgpatsnap.com

Initial investigations focused on the synthesis and evaluation of various derivatives of 2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one. The process often involved the oxidation of precursor sulfide (B99878) compounds to their corresponding sulfones. nih.govnih.goviucr.org These studies revealed that the resulting sulfones, such as this compound, demonstrated more potent activity than the sulfides from which they were derived. nih.govnih.goviucr.org This finding highlighted the importance of the sulfone group in the molecule's biological function and directed further synthetic efforts in this chemical class.

Chemical Classification and Structural Relationship within Thiaza-4-one Heterocycles

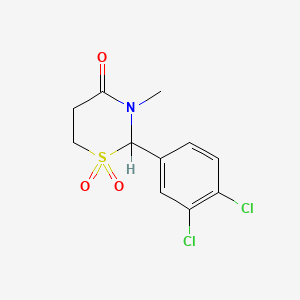

This compound is classified as a 1,3-thiaza-4-one heterocycle. researchgate.netiucr.org The core of its structure is a six-membered 1,3-thiazinan-4-one ring. nih.govnih.gov Specifically, its systematic chemical name is 2-(3,4-dichlorophenyl)-3-methyl-1,1-dioxo-1,3-thiazinan-4-one. nih.govnih.goviucr.orgresearchgate.netnih.gov This name precisely describes its key structural features:

This structure places this compound in the family of 2,3-disubstituted-1,3-thiazin-4-one 1,1-dioxides. nih.goviucr.orgresearchgate.net It is a close structural analog of Chlormezanone, with the primary difference being the substitution on the phenyl ring. nih.goviucr.org While Chlormezanone has a single chlorine atom at the para-position (4-chlorophenyl), this compound possesses two chlorine atoms at the meta and para positions (3,4-dichlorophenyl). nih.goviucr.orgnih.gov This variation in halogen substitution on the aryl group is a key distinguishing feature between the two compounds. The 1,3-thiaza-4-one scaffold, whether in a five-membered (thiazolidinone), six-membered (thiazinone), or seven-membered (thiazepanone) ring, is a recognized platform for bioactive compounds. researchgate.netiucr.orgnsf.govgoogle.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₁Cl₂NO₃S | nih.gov |

| Molecular Weight | 308.2 g/mol | nih.gov |

| IUPAC Name | 2-(3,4-dichlorophenyl)-3-methyl-1,1-dioxo-1,3-thiazinan-4-one | nih.gov |

| CAS Number | 5571-97-1 | nih.govchemicalbook.com |

| XLogP3 | 1.7 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

Table 2: Structural Comparison of Related Thiazinones

| Compound | Core Structure | Substitution at C2 | Substitution at N3 | Oxidation State of Sulfur |

|---|---|---|---|---|

| This compound | 1,3-Thiazinan-4-one | 3,4-Dichlorophenyl | Methyl | 1,1-Dioxide (Sulfone) |

| Chlormezanone | 1,3-Thiazinan-4-one | 4-Chlorophenyl | Methyl | 1,1-Dioxide (Sulfone) |

Structure

3D Structure

Properties

CAS No. |

5571-97-1 |

|---|---|

Molecular Formula |

C11H11Cl2NO3S |

Molecular Weight |

308.2 g/mol |

IUPAC Name |

2-(3,4-dichlorophenyl)-3-methyl-1,1-dioxo-1,3-thiazinan-4-one |

InChI |

InChI=1S/C11H11Cl2NO3S/c1-14-10(15)4-5-18(16,17)11(14)7-2-3-8(12)9(13)6-7/h2-3,6,11H,4-5H2,1H3 |

InChI Key |

FTBWWORDOHNJDB-UHFFFAOYSA-N |

SMILES |

CN1C(S(=O)(=O)CCC1=O)C2=CC(=C(C=C2)Cl)Cl |

Canonical SMILES |

CN1C(S(=O)(=O)CCC1=O)C2=CC(=C(C=C2)Cl)Cl |

Other CAS No. |

114676-16-3 5571-97-1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis

Early Synthetic Routes and Methodological Approaches

The initial synthetic pathways to Dichlormezanone and related thiazinone derivatives were foundational in establishing the chemistry of this class of compounds. These early methods primarily revolved around the construction of the core thiazinone ring system through key chemical transformations.

Condensation Reactions for Thiazinone Core Formation

The cornerstone of early this compound synthesis is the formation of the 1,3-thiazinone ring. This is typically achieved through a condensation reaction. A common strategy involves the reaction of a substituted benzaldehyde (B42025) with an amine and a mercapto acid derivative. google.com

For instance, a prevalent synthetic route for the analogous compound chlormezanone (B1668783) involves the reaction of p-chlorobenzaldehyde with methylamine, followed by a condensation dehydration reaction with 3-mercaptopropionic acid in a suitable solvent like toluene (B28343). google.com This sequence first forms an intermediate imine (p-chlorobenzylidene methylamine), which then undergoes cyclization with the mercapto acid to yield the thiazinone ring. google.com The final step in forming the active compound is the oxidation of the sulfur atom in the ring to a sulfone. iucr.orgresearchgate.netgoogle.com

A similar approach is inferred for this compound, where 3,4-dichlorobenzaldehyde (B146584) would serve as the starting aldehyde. The key condensation step is the reaction between the pre-formed imine and 3-mercaptopropionic acid, leading to the formation of the heterocyclic core. google.com

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| 3,4-Dichlorobenzaldehyde | Methylamine | 3-Mercaptopropionic acid | 2-(3,4-dichlorophenyl)-3-methyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one |

Table 1: Key Reactants in the Condensation Reaction for this compound Core Synthesis

Utilization of Specific Catalysts and Solvents in Synthesis

The choice of catalysts and solvents plays a crucial role in the efficiency and practicality of the synthesis. In early syntheses of related compounds, benzene (B151609) was often used as the solvent for the dehydration reactions. google.com However, due to its toxicity, alternative solvents like toluene have been adopted to provide a safer and more convenient operational environment. google.com

Catalysts are employed to facilitate the reaction, often allowing for milder reaction conditions. While specific catalysts for the earliest this compound syntheses are not extensively detailed in the provided information, related processes for chlormezanone utilize a catalyst during the formation of the imine from p-chlorobenzaldehyde and methylamine, enabling the reaction to proceed at lower temperatures. google.com The use of an acidic potassium permanganate (B83412) solution in glacial acetic acid for the final oxidation step is also a notable feature, providing a controlled oxidation of the cyclized compound to the sulfone. google.com

| Reaction Step | Catalyst/Reagent | Solvent | Purpose |

| Imine Formation | Catalyst (unspecified) | Toluene | Facilitates reaction at lower temperatures. google.com |

| Condensation/Dehydration | - | Toluene | Serves as a dehydrating solvent. google.com |

| Oxidation | Acidic Potassium Permanganate | Glacial Acetic Acid/Water | Oxidizes the sulfide (B99878) to a sulfone. iucr.orggoogle.com |

Table 2: Catalysts and Solvents in Analogous Thiazinone Synthesis

Advanced Synthetic Strategies and Optimization Studies

Novel Reagents and Reaction Conditions for Improved Yield and Purity

Optimization studies have led to the introduction of novel reagents and reaction conditions to enhance the synthesis of thiazinones. An optimized method for chlormezanone synthesis highlights several improvements that are applicable to this compound production. google.com The use of toluene as a solvent instead of benzene is a key safety and operational enhancement. google.com Furthermore, the purification of the final product through recrystallization with anhydrous ethanol (B145695) results in a high-purity crystalline solid. google.com

The oxidation step has also been a focus of optimization. The use of Oxone® (potassium peroxymonosulfate) in methanol (B129727) and water has been reported for the S-oxidation of related 2,3-diphenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-ones, offering an alternative to potassium permanganate. iucr.org This reagent allows for selective oxidation to either the sulfoxide (B87167) or the sulfone depending on the reaction conditions. researchgate.net

| Improvement | Traditional Method | Optimized Method | Benefit |

| Solvent | Benzene google.com | Toluene google.com | Reduced toxicity and improved operational convenience. google.com |

| Oxidizing Agent | Potassium Permanganate iucr.orggoogle.com | Oxone® researchgate.netiucr.org | Potentially milder and more selective oxidation. |

| Purification | - | Recrystallization from anhydrous ethanol google.com | High purity of the final product. google.com |

Table 3: Comparison of Traditional and Optimized Synthetic Parameters

Elucidation of Reaction Mechanisms in this compound Synthesis

Understanding the reaction mechanisms is fundamental to controlling and improving the synthesis of this compound. The synthesis of the thiazinone core proceeds through a well-established pathway. The initial step is the formation of an imine from the reaction of 3,4-dichlorobenzaldehyde and methylamine.

The subsequent and crucial step is the cyclization reaction. It is proposed that the nitrogen of the imine attacks the activated carboxylic acid of 3-mercaptopropionic acid, leading to the formation of an iminium ion intermediate. This is followed by an intramolecular cyclization to form the thiazinone ring.

The final step is the oxidation of the sulfide to a sulfone. The mechanism of oxidation with potassium permanganate involves the transfer of oxygen atoms from the permanganate ion to the sulfur atom of the thiazinone ring. The reaction is typically carried out in an acidic medium to facilitate the process. iucr.orggoogle.com

Synthesis of Analogues and Derivatives for Research Purposes

The preparation of this compound analogs and derivatives is crucial for investigating the impact of structural modifications on their pharmacological profiles. These synthetic efforts primarily focus on two key areas: the oxidation state of the sulfur atom and the introduction of various substituents on both the aromatic and heterocyclic rings.

Oxidation to Sulfoxide and Sulfone Derivatives

A key structural feature of this compound is the sulfone moiety, which is a 1,1-dioxide of the 1,3-thiazinan-4-one ring. Research has shown that the oxidation state of the sulfur atom plays a critical role in the biological activity of these compounds. The corresponding sulfones have demonstrated greater activity compared to the sulfide precursors from which they are synthesized. ontosight.ainih.govgoogle.com

The synthesis of these sulfones is typically achieved through the oxidation of the corresponding 2-aryl-3-methyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one. nih.govmdpi.comsemanticscholar.org Various oxidizing agents can be employed for this transformation. For instance, potassium permanganate (KMnO₄) has been effectively used to convert substituted 1,3-thiazinan-4-ones into their 1,1-dioxide derivatives. nih.govmdpi.comsemanticscholar.org This oxidation is a critical step in the synthesis of this compound and its analogs, highlighting the importance of the sulfone group for their activity. While sulfones are the primary focus, the corresponding sulfoxides can also be prepared, allowing for a thorough investigation of how the sulfur oxidation state influences the molecule's properties. nih.govgoogle.comresearchgate.net

| Precursor | Oxidizing Agent | Product | Reference |

| 2-(3,4-Dichlorophenyl)-3-methyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one | Potassium Permanganate (KMnO₄) | This compound (2-(3,4-Dichlorophenyl)-3-methyl-1,3-thiazinan-4-one 1,1-dioxide) | nih.govmdpi.comsemanticscholar.org |

| Substituted 1,3-thiazinan-4-ones | Potassium Permanganate (KMnO₄) | Substituted 1,3-thiazinan-4-one 1,1-dioxides | nih.govmdpi.comsemanticscholar.org |

Introduction of Substituents for Structural Modification

To explore the structure-activity relationships of this compound, researchers have synthesized a variety of analogs with different substituents on the phenyl ring and the thiazinane ring. A versatile method for creating a library of such compounds involves a one-pot, three-component cyclocondensation reaction. nih.govmdpi.com

This reaction typically uses 3-mercaptopropionic acid, a primary amine (such as methylamine, which provides the N3-methyl group in this compound), and a substituted aryl aldehyde. nih.govmdpi.comsemanticscholar.org The choice of the aryl aldehyde directly determines the substitution pattern on the 2-phenyl group. This approach allows for the synthesis of a wide array of 2- and 2,3-substituted-1,3-thiazinan-4-ones. nih.govmdpi.comsemanticscholar.org Following the cyclocondensation, the resulting thiazinan-4-ones can be oxidized to their corresponding 1,1-dioxide derivatives, yielding a diverse set of this compound analogs. nih.govmdpi.comsemanticscholar.org

This synthetic strategy has been employed to introduce various substituents, including electron-donating and electron-withdrawing groups, at different positions on the phenyl ring to systematically probe their effect on biological activity. saudijournals.com

| Aryl Aldehyde | Primary Amine | Product (after oxidation) | Reference |

| 3,4-Dichlorobenzaldehyde | Methylamine | This compound | ontosight.ai |

| Substituted Benzaldehydes | Primary Amines | 2-(Substituted phenyl)-3-alkyl-1,3-thiazinan-4-one 1,1-dioxides | nih.govmdpi.comsemanticscholar.org |

Molecular and Cellular Pharmacology Research

Identification and Characterization of Molecular Targets

Research into the molecular targets of dichlormezanone has primarily focused on its interaction with receptors and enzymes involved in neurotransmission and cellular metabolism.

This compound is recognized as a non-benzodiazepine compound that interacts with central benzodiazepine (B76468) receptors. drugbank.com These receptors allosterically interact with GABA-A receptors, potentiating the effects of the inhibitory neurotransmitter GABA. drugbank.com This action is thought to contribute to its anxiolytic and skeletal muscle relaxant properties by increasing the inhibition of the ascending reticular activating system and blocking cortical and limbic arousal. drugbank.comtocris.comrndsystems.com Specifically, it acts as a positive allosteric modulator at the benzodiazepine site of GABA-A receptors. tocris.com The GABA-A receptor is a ligand-gated chloride channel composed of five protein subunits. youtube.com The binding of GABA to its receptor opens the channel, allowing chloride ions to flow into the neuron, which hyperpolarizes the cell and makes it less likely to fire an action potential. youtube.com Modulators like this compound enhance the effect of GABA, leading to increased neuronal inhibition. youtube.com

Studies on rat liver microsomes have shown that this compound interacts with the cytochrome P450 (CYP450) enzyme system. nih.gov It binds to oxidized cytochrome P450 in a manner similar to a type I substrate like hexobarbital, although the effect is less pronounced. nih.gov

In terms of enzyme inhibition, this compound demonstrates a varied profile. It inhibits certain CYP450-mediated reactions, such as ethylmorphine N-demethylation, ethoxycoumarin O-deethylation, and ethoxyresorufin O-deethylation, but only at millimolar (mM) concentrations. nih.gov In contrast, it inhibits pentoxyresorufin (B137128) O-depentylation by approximately 50% at micromolar (µM) concentrations. nih.gov The degradation of this compound involves an initial chemical hydrolysis and ring-opening, leading to the formation of 4-chlorobenzaldehyde (B46862). nih.gov This intermediate is then enzymatically oxidized to 4-chlorobenzoic acid, which can undergo further phase II metabolic reactions. nih.gov

Table 1: Enzyme Inhibition Profile of this compound

| Enzyme/Reaction | Concentration for Inhibition | Level of Inhibition |

|---|---|---|

| Ethylmorphine N-demethylation | mM | - |

| Ethoxycoumarin O-deethylation | mM | - |

| Ethoxyresorufin O-deethylation | mM | - |

| Pentoxyresorufin O-depentylation | µM | ~50% |

Mechanisms of Action at the Cellular Level

The binding of this compound to its molecular targets initiates a cascade of events at the cellular level, primarily affecting neuronal function and signaling.

While specific intracellular signaling pathways directly modulated by this compound are not extensively detailed in the provided search results, its interaction with the GABA-A receptor implies an effect on downstream signaling cascades. The modulation of ion flow and membrane potential can influence various intracellular processes. For instance, changes in intracellular chloride concentration can affect the function of chloride-dependent enzymes and transporters. The broader context of neuroactive compounds suggests that modulation of major signaling pathways like the cyclic AMP (cAMP) and mitogen-activated protein kinase (MAPK) pathways could be potential areas of investigation, although direct evidence for this compound is lacking in the provided information. mdpi.comnih.govnih.gov

Pharmacological Activity in In Vitro Systems

In vitro studies have been crucial in characterizing the pharmacological profile of this compound. These experiments, often conducted on isolated cells or tissues, have provided insights into its direct cellular effects.

One significant finding from in vitro studies is the lack of influence of this compound on the formation of reactive oxygen species (ROS). nih.gov Experiments using luminol (B1675438) and lucigenin (B191737) amplified chemiluminescence did not show any significant change in ROS production in the presence of this compound at concentrations ranging from µM to mM. nih.gov Furthermore, while there was a tendency for inhibition of NADPH/Fe stimulated lipid peroxidation, significant scavenger activity could not be demonstrated. nih.gov The zymosan-stimulated chemiluminescence of whole blood was also not significantly affected, further suggesting a limited direct role in modulating oxidative stress pathways in vitro. nih.gov

Table 2: Summary of In Vitro Pharmacological Activity

| Assay | Concentration Range | Observed Effect |

|---|---|---|

| Luminol/Lucigenin Chemiluminescence | µM - mM | No significant influence on reactive oxygen species formation |

| NADPH/Fe Stimulated Lipid Peroxidation | - | Tendency of inhibition, but no significant scavenger activity |

| Zymosan Stimulated Chemiluminescence (Whole Blood) | - | Not significantly influenced |

Cell-Based Assays for Functional Characterization

To understand the functional effects of this compound at the cellular level, various in vitro assays have been employed. These assays have been crucial in characterizing the compound's impact on cell viability, proliferation, and other cellular processes.

One study investigated the in vitro effects of racemic this compound and its enantiomers on human HaCaT keratinocytes, an immortalized human keratinocyte cell line, and on human leukocytes. drugbank.comnih.gov The study aimed to determine the potential cytotoxicity and other cellular effects of the compound. drugbank.com

Research Findings:

In these cell-based assays, this compound demonstrated a concentration-dependent effect on cell proliferation and viability. At lower concentrations (0.001 to 0.1 mg/ml), no significant antiproliferative effects were observed for the racemate or its enantiomers. drugbank.com However, at a higher concentration of 1.0 mg/ml, a notable decrease in proliferative activity was observed after 48 hours of incubation. drugbank.com

The study also assessed the production of reactive oxygen species (ROS) by human leukocytes stimulated with interleukin-3. The racemic this compound and its (+)-enantiomer were found to significantly inhibit ROS production at concentrations equal to or less than 0.01 mg/ml. drugbank.comscbt.com The (-)-enantiomer was observed to be less effective in this regard. drugbank.comscbt.com Furthermore, the research indicated that this compound did not stimulate the production of sulfidoleukotrienes in human leukocytes. drugbank.com

These findings suggest that this compound's effects at the cellular level are multifaceted, influencing cell proliferation at high concentrations and modulating inflammatory responses by inhibiting ROS production at lower concentrations.

Interactive Data Table: Effect of this compound on Human HaCaT Keratinocytes (48h Incubation)

| Compound Form | Concentration (mg/ml) | Proliferation Assay (PicoGreen) - % Decrease in Activity | Cytotoxicity Assay (ATP) - % Decrease in Activity |

| Racemate | 1.0 | ~80% | ~79% |

| (+)-Enantiomer | 1.0 | ~50% | ~50% |

| (-)-Enantiomer | 1.0 | ~50% | ~50% |

Data derived from a study on human HaCaT keratinocytes. drugbank.comnih.gov

Ligand-Protein Interaction Analysis

The primary mechanism of action of this compound is believed to be its interaction with the central nervous system, specifically with GABA-A receptors. drugbank.comscbt.comunict.it It is characterized as a non-benzodiazepine that acts at the benzodiazepine binding site of these receptors. tocris.comresearchgate.nettocris.com

Detailed Research Findings:

This compound functions as a positive allosteric modulator of GABA-A receptors. tocris.comtocris.com By binding to the benzodiazepine site, it enhances the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). drugbank.comscbt.com This potentiation of GABAergic activity leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization of the neuronal membrane and reduced neuronal excitability. scbt.com This increased inhibition of the ascending reticular activating system is thought to be responsible for the muscle relaxant and anxiolytic effects of the drug. drugbank.comscbt.com

The metabolism of this compound has been studied, and several metabolites have been identified in urine, including p-chlorobenzoic acid, p-chlorohippuric acid, and N-methyl-p-chlorobenzamide. nih.govnih.govnih.gov The primary human urinary metabolite is 4-chlorohippuric acid. nih.gov Information regarding the specific interaction of these metabolites with protein targets is limited.

Interactive Data Table: Qualitative Ligand-Protein Interaction of this compound

| Ligand | Protein Target | Type of Interaction | Functional Consequence |

| This compound | GABA-A Receptor (Benzodiazepine Site) | Positive Allosteric Modulator | Potentiation of GABAergic inhibition |

| This compound Enantiomers | Human Serum Albumin (HSA) | Binding | Plasma protein binding |

Preclinical Pharmacological Investigations in Animal Models

Animal Models for Pharmacological Characterization

The preclinical assessment of dichlormezanone has involved both rodent and non-rodent models to build a comprehensive understanding of its pharmacological profile. researchgate.net

Rodent models, particularly albino rats, have been instrumental in the initial characterization of this compound's activity. ncats.io These models are widely used in the screening and assessment of central nervous system effects of new chemical entities. nih.govnih.gov Studies in rats demonstrated that this compound exhibits a mephenesin-like action, which is characterized by its paralyzing, anticonvulsant, and hypothermic activities. ncats.io The administration of the compound led to an ascending paralysis accompanied by significant ataxia. ncats.io Furthermore, its activity was observed after oral administration, indicating bioavailability through this route, and it was found to have a prolonged duration of action. ncats.io Preclinical tests in rodent models also confirmed its anti-electroshock and anti-chemoshock properties. ncats.io

While specific details on non-rodent models used for this compound are not extensively documented in the provided search results, the use of such models is a standard practice in preclinical drug development for a more comprehensive evaluation. researchgate.netplos.org These models, which can include species like dogs or primates, are often used to assess cardiovascular, respiratory, and other systemic effects that may not be fully elucidated in rodent studies. researchgate.net The selection of an appropriate animal model is crucial and is based on the drug's mechanism of action and the physiological similarities to humans. plos.org

Neurophysiological and Muscular System Effects in Animal Studies

In animal studies, this compound has been identified as a skeletal muscle relaxant. ncats.ioresearchgate.net Its mechanism of action appears to be centrally mediated, similar to mephenesin, affecting the central nervous system to produce muscle relaxation. ncats.io The observable effects in animal models include a distinct pattern of ascending paralysis, starting from the lower limbs and progressing upwards, which is coupled with a pronounced lack of voluntary coordination of muscle movements (ataxia). ncats.io These effects underscore its significant impact on the neurophysiological systems that control muscle tone and coordination. The anticonvulsant activity against both electrically and chemically induced seizures further highlights its depressant effects on the central nervous system. ncats.io

Table 1: Observed Neurophysiological and Muscular Effects of this compound in Rodent Models

| Effect | Observation in Animal Models |

|---|---|

| Muscle Relaxation | Characterized as a skeletal muscle relaxant. ncats.ioresearchgate.net |

| Paralysis | Ascending type of paralysis observed. ncats.io |

| Ataxia | Marked ataxia associated with administration. ncats.io |

| Anticonvulsant Activity | Demonstrated anti-electroshock and anti-chemoshock activities. ncats.io |

| Hypothermic Activity | Produced a lowering of body temperature. ncats.io |

Cardiovascular System Studies in Animal Models (referencing related compounds)

Direct studies on the cardiovascular effects of this compound in animal models are not detailed in the provided search results. However, information on related compounds within the same chemical class, such as chlormezanone (B1668783) and omapatrilat, can offer some insights. researchgate.netlac-bac.gc.ca Chlormezanone, a structurally similar compound, is also classified as an anti-anxiety and muscle relaxant agent. researchgate.netlac-bac.gc.ca Omapatrilat, another related compound, was investigated for the treatment of high blood pressure, indicating that compounds in this class can have cardiovascular effects. researchgate.netlac-bac.gc.ca The evaluation of cardiovascular parameters in animal models is a critical component of preclinical safety pharmacology to identify any potential effects on heart rate, blood pressure, and cardiac function. nih.gov

Experimental Methodologies in Preclinical Pharmacology

The preclinical evaluation of compounds like this compound employs a variety of experimental methodologies to characterize their pharmacological and pharmacokinetic properties.

While not specifically mentioned in the context of this compound in the provided search results, in vivo microdialysis is a relevant and powerful technique used in preclinical pharmacology. This method allows for the measurement of unbound drug concentrations in the interstitial fluid of specific tissues, such as the brain or muscle, in freely moving animals. This is particularly important for centrally acting drugs to understand the correlation between the concentration of the drug at the site of action and its pharmacological effect.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Chlormezanone |

| Mephenesin |

Pharmacodynamic Endpoints and Biomarker Analysis

Preclinical studies in various animal models have been instrumental in characterizing the pharmacological profile of this compound. These investigations have focused on identifying its primary pharmacodynamic effects on the central nervous system and skeletal musculature. The compound, a metathiazanone derivative, has been shown to possess a spectrum of activities resembling those of mephenesin-like agents. ncats.io

Key pharmacodynamic endpoints have been established through these animal studies, demonstrating the compound's muscle relaxant, anticonvulsant, and hypothermic properties. ncats.io A notable characteristic observed during these investigations is the induction of an ascending paralysis, which is accompanied by significant ataxia. ncats.io Furthermore, this compound has demonstrated efficacy against both electrically and chemically induced convulsions, highlighting its anti-electroshock and anti-chemoshock activities. ncats.io Studies also confirmed its activity following oral administration and a prolonged duration of effect. ncats.io

The following table summarizes the principal pharmacodynamic effects of this compound identified in preclinical animal models.

Table 1: Summary of Observed Pharmacodynamic Endpoints for this compound in Animal Models

| Pharmacodynamic Endpoint | Observed Effect in Animal Models | Citation |

|---|---|---|

| Skeletal Muscle Activity | Induces muscle relaxation. | ncats.io |

| Paralytic Activity | Produces an ascending type of paralysis. | ncats.io |

| Motor Coordination | Associated with marked ataxia. | ncats.io |

| Anticonvulsant Activity | Demonstrates anti-electroshock and anti-chemoshock effects. | ncats.io |

| Thermoregulation | Exhibits hypothermic activity. | ncats.io |

Biomarker analysis in the context of this compound's preclinical evaluation has been limited in the available scientific literature. However, one study involving the daily administration of the compound to albino rats over five consecutive days provided some basic biomarker-related observations. In this specific study, investigators reported no significant alterations in hematological parameters. ncats.io Furthermore, macroscopic examination of the viscera revealed no lesions that could be attributed to the administration of the compound. ncats.io

The following table outlines the reported biomarker-related findings from this animal study.

Table 2: Reported Biomarker Observations for this compound in a 5-Day Rat Study

| Biomarker Category | Finding | Citation |

|---|---|---|

| Hematology | No significant alterations observed. | ncats.io |

| Gross Pathology (Viscera) | No macroscopic lesions attributable to the compound. | ncats.io |

Metabolism and Biotransformation Research

In Vitro Metabolic Pathways

In vitro studies, primarily using liver microsomes from various species, have been fundamental in elucidating the initial metabolic steps of dichlormezanone. These controlled experiments allow for the detailed characterization of enzymatic processes.

Phase I reactions introduce or expose functional groups on a xenobiotic, typically making it more polar. mdpi.com For this compound, these reactions are primarily catalyzed by the cytochrome P450 (CYP) enzyme system located in the endoplasmic reticulum of liver cells. nih.govyoutube.com Key Phase I transformations identified for this compound include:

Oxidation: The principal oxidative pathway is aromatic hydroxylation, where a hydroxyl (-OH) group is added to the aromatic ring of the molecule. nih.gov This creates a more reactive site for subsequent metabolic steps.

Reduction: Reductive metabolism of the carbonyl group within the this compound structure has also been observed.

Hydrolysis: While less emphasized in the available literature for this compound compared to oxidation and reduction, hydrolysis can be a potential pathway for compounds with susceptible ester or amide bonds.

These initial reactions result in the formation of primary metabolites that are often pharmacologically active or may be intermediates for further biotransformation.

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates excretion. drughunter.comnih.gov For this compound, the most significant Phase II reaction is glucuronidation. nih.gov

Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the attachment of glucuronic acid to the hydroxylated metabolites of this compound. nih.govresearchgate.net This conjugation reaction is a major detoxification pathway, effectively neutralizing reactive metabolites and preparing them for elimination via urine or bile. nih.gov In vitro studies using rat and dog liver microsomes have confirmed the formation of these glucuronide conjugates.

In Vivo Metabolic Fate in Animal Models

In vivo studies provide a more comprehensive picture of a drug's metabolic fate by incorporating the complex interplay of absorption, distribution, metabolism, and excretion within a living organism. nih.gov Animal models, particularly rats and dogs, have been utilized to investigate the metabolism of this compound. nih.gov

Consistent with in vitro findings, the primary metabolites of this compound identified in vivo are products of hydroxylation and subsequent glucuronidation. Following oral administration in animal models, the major metabolite excreted in urine and bile is the glucuronide conjugate of hydroxylated this compound. The identification of these metabolites is often achieved using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

While the fundamental metabolic pathways of this compound appear to be conserved across the studied animal species, notable interspecies differences exist. nih.govnih.gov These variations are often quantitative rather than qualitative. For example, the rate and extent of formation of specific hydroxylated metabolites and their subsequent glucuronidation can differ between rats and dogs. These differences can be attributed to variations in the expression and activity of specific CYP and UGT enzyme isoforms between species. nih.govresearchgate.net Understanding these differences is crucial for extrapolating preclinical animal data to predict human metabolism. nih.gov

Enzymology of this compound Biotransformation

The enzymatic machinery responsible for the biotransformation of this compound is a key focus of metabolic research.

The Phase I oxidative metabolism of this compound is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov These heme-containing monooxygenases are central to the metabolism of a vast array of xenobiotics. nih.gov While the specific CYP isoforms (e.g., CYP3A4, CYP2D6) that show the highest catalytic activity towards this compound are a subject of ongoing detailed investigation, the involvement of this enzyme family is well-established.

Role of Cytochrome P450 Isozymes

Studies investigating the interaction of this compound with liver enzymes have revealed a relationship with the cytochrome P450 (CYP) system. Research conducted on rat liver microsomes demonstrated that this compound binds to the oxidized form of cytochrome P450. nih.gov This binding is characterized as a Type I spectral shift, similar to that observed with other compounds metabolized by this enzyme system. nih.gov

However, the primary degradation pathway of this compound does not begin with direct CYP-mediated oxidation. The initial and critical step in its metabolism is a chemical hydrolysis that opens the six-membered heterocyclic ring. nih.gov This non-enzymatic ring cleavage results in the formation of an unstable intermediate, an acylhalfaminal, which then yields 4-chlorobenzaldehyde (B46862). nih.gov It is this aldehyde metabolite that subsequently enters into enzymatically controlled pathways. The oxidation of 4-chlorobenzaldehyde to 4-chlorobenzoic acid is an enzymatically controlled process, which then serves as the substrate for subsequent Phase II conjugation reactions. nih.gov

While direct metabolism by a specific CYP isozyme is not the initiating step, this compound has been shown to interact with and inhibit the activity of certain CYP enzymes. Specifically, it has been found to inhibit pentoxyresorufin (B137128) O-depentylation in rat liver microsomes at micromolar concentrations, suggesting an interaction with specific CYP isozymes. nih.gov In contrast, its inhibitory effects on other CYP activities, such as ethylmorphine N-demethylation and ethoxycoumarin O-deethylation, were only observed at much higher millimolar concentrations. nih.gov

Table 1: Interaction of this compound with Cytochrome P450 System in Rat Liver Microsomes

| Interaction Type | Observation | Implication |

| Binding | Binds to oxidized cytochrome P450 (Type I spectral shift). nih.gov | Indicates an affinity for the enzyme system. |

| Primary Degradation | Initial ring-opening via chemical hydrolysis, not direct CYP action. nih.gov | The parent drug's breakdown is initiated non-enzymatically. |

| Metabolite Oxidation | The resulting 4-chlorobenzaldehyde is enzymatically oxidized to 4-chlorobenzoic acid. nih.gov | CYP or other oxidases are involved in metabolizing the primary breakdown product. |

| Enzyme Inhibition | Inhibits pentoxyresorufin O-depentylation at µM concentrations. nih.gov | Suggests specific, though moderate, interaction with certain CYP isozymes. |

Involvement of Transferases (e.g., Glucuronyl Transferase)

Phase II biotransformation reactions are crucial for the final processing of this compound metabolites, preparing them for elimination. The involvement of transferase enzymes, specifically glucuronyl transferase, has been confirmed through the identification of conjugated metabolites.

Following the oxidation of 4-chlorobenzaldehyde to p-chlorobenzoic acid, this metabolite undergoes conjugation. One of the identified metabolites in biotransformation studies is the glucuronide of p-chlorobenzoic acid. The formation of this acyl glucuronide is a clear indication of the activity of UDP-glucuronosyltransferases (UGTs), which catalyze the attachment of a glucuronic acid moiety to the substrate. This process significantly increases the water solubility of the metabolite, facilitating its excretion.

Excretion Pathways and Metabolite Characterization

The primary route of excretion for this compound metabolites is through the urine. Studies using radiolabeled this compound in animal models have quantified this excretion. In rats, approximately 74% of an oral dose was excreted in the urine within 24 hours, while in mice, 21% was excreted within 2 hours. Biliary excretion was found to be a less significant pathway, accounting for about 10% of the dose in rats.

Detailed analysis of urine has led to the identification of several key metabolites. It is important to note that unchanged this compound is generally not detected in urine, indicating extensive metabolism. The major urinary metabolite has been identified as 4-chlorohippuric acid. Other characterized metabolites reflect the degradation and conjugation pathways of the initial 4-chlorobenzaldehyde product.

Table 2: Identified Urinary Metabolites of this compound

| Metabolite | Chemical Name | Metabolic Pathway |

| 4-chlorohippuric acid | N-(4-chlorobenzoyl)glycine | Conjugation of 4-chlorobenzoic acid with glycine. |

| p-chlorobenzoic acid | 4-chlorobenzoic acid | Oxidation of 4-chlorobenzaldehyde. |

| Glucuronide of p-chlorobenzoic acid | - | Phase II glucuronidation of p-chlorobenzoic acid. |

| N-methyl-p-chlorobenzamide | N-methyl-4-chlorobenzamide | Amidation pathway. |

| 2-[N-methyl-N-(p-chlorobenzoyl)]carbamoylethylsulphonic acid | - | Complex conjugation pathway. |

| 4-chlorobenzaldehyde | 4-chlorobenzaldehyde | Product of initial chemical hydrolysis of the parent drug. |

Structure Activity Relationship Sar Studies

Analysis of Structural Motifs and Their Contribution to Activity

The foundational structure of dichlormezanone is the 1,3-thiazin-4-one ring, a six-membered heterocycle that is a known pharmacophore with a wide range of biological activities. nih.goviucr.org The activity of this core structure is significantly modulated by the substituents attached to it.

Key structural motifs essential for the activity of this compound and its analogs include:

The 1,3-thiazin-4-one core: This heterocyclic ring system is the fundamental scaffold responsible for the compound's biological action.

Aryl substitution at position C2: The presence of an aryl group, in the case of this compound a 3,4-dichlorophenyl group, is a critical determinant of activity. The nature and substitution pattern on this phenyl ring profoundly influence the compound's efficacy.

Substitution at the N3 position: An alkyl group, such as the methyl group in this compound, at the nitrogen atom in position 3 is important for activity.

Oxidation state of the sulfur atom: The oxidation of the sulfur atom in the thiazinone ring to a sulfoxide (B87167) or a sulfone can significantly enhance biological activity. Research by Surrey and colleagues demonstrated that sulfones, like this compound (a 1,1-dioxide), exhibited greater activity than their corresponding sulfide (B99878) precursors. nih.govresearchgate.netiucr.org

Spectroscopic analyses, including Infrared (IR) and Nuclear Magnetic Resonance (NMR), have been instrumental in distinguishing between different 1,3-thiaza-4-one heterocycles. researchgate.net The IR absorbance of the C4 carbonyl group and the ¹H NMR signal of the proton at C2 are particularly useful for differentiating between analogs with variations in ring size and substitution. researchgate.net

Impact of Halogenation and Alkyl Substitutions on Biological Efficacy

The specific substitutions on the aryl ring and the nitrogen atom of the thiazinone core are pivotal in fine-tuning the biological efficacy of these compounds.

Halogenation: The presence and position of halogen atoms on the C2-phenyl ring are crucial. This compound features a 3,4-dichloro substitution pattern. Its close analog, chlormezanone (B1668783), possesses a single 4-chloro-phenyl group and also exhibits muscle relaxant and anti-anxiety properties. nih.goviucr.org This indicates that chloro-substitution on the phenyl ring is a key contributor to the desired pharmacological effect. Systematic SAR studies on related compounds have shown that halogen substitution can significantly improve in vitro activity. nih.gov

Alkyl Substitutions: The N3-methyl group in this compound is an important feature. Variations in the alkyl substituent at this position can modulate activity.

The following table summarizes the key substitutions in this compound and the related compound chlormezanone.

| Compound | C2-Aryl Substituent | N3-Alkyl Substituent | Sulfur Oxidation State |

| This compound | 3,4-Dichlorophenyl | Methyl | Sulfone (1,1-dioxide) |

| Chlormezanone | 4-Chlorophenyl | Methyl | Sulfone (1,1-dioxide) |

Stereochemical and Conformational Influences on Activity

The six-membered thiazine (B8601807) ring is not planar and can adopt several conformations. X-ray crystallography studies of related 2,3-diphenyl-1,3-thiazinan-4-one 1-oxide have revealed that the thiazine ring exhibits an envelope conformation, with the sulfur atom forming the "flap". nih.goviucr.orgresearchgate.netiucr.org In this conformation, the sulfoxide oxygen atom occupies a pseudo-axial position on the ring. nih.govresearchgate.netiucr.org Other studies on similar thiazinone sulfones have identified different puckering conformations, such as screw-boat, half-chair, and boat puckers, depending on the specific substitutions and crystalline form. iucr.orgresearchgate.net The specific conformation of the thiazine ring dictates the spatial orientation of its substituents, which is crucial for receptor binding.

The table below presents key conformational data from crystallographic studies of related thiazinone structures.

| Structural Feature | Observation | Dihedral Angle (°) | Reference |

| Thiazine Ring Conformation | Envelope Pucker (S atom is the flap) | - | nih.govresearchgate.netiucr.org |

| Thiazine Ring Conformation | Screw-Boat Pucker | - | iucr.org |

| Phenyl Ring Orientation | Dihedral angle between phenyl rings | 89.47 | nih.govresearchgate.netiucr.org |

| Phenyl Ring Orientation | Dihedral angle between phenyl rings | 53.04 - 58.7 | iucr.org |

Computational Approaches to SAR

Computational chemistry provides powerful tools to investigate SAR by modeling the interactions between a small molecule like this compound and its putative biological target at an atomic level. researchgate.net These methods can help rationalize experimental findings and guide the design of new, more potent analogs.

Molecular modeling and docking are computational techniques used to predict the preferred binding mode and affinity of a ligand to a target receptor or enzyme. nih.govjournaljpri.com For a compound like this compound, docking studies would involve placing the 3D structure of the molecule into the binding site of a relevant biological target. The process uses scoring functions to estimate the strength of the interaction, helping to identify the most likely binding pose and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. youtube.com

While specific docking studies for this compound are not detailed in the provided literature, the general approach is widely used in drug discovery. frontiersin.org Such studies for this compound and its analogs would help to:

Visualize how the molecule's conformation, including the thiazine ring pucker and phenyl ring dihedral angles, allows it to fit within the binding pocket.

Explain the importance of the dichloro-substituents and the N-methyl group in establishing favorable interactions with the receptor.

Understand why the sulfone is more active than the corresponding sulfide by analyzing its potential interactions (e.g., as a hydrogen bond acceptor).

These computational insights, combined with experimental SAR data, provide a comprehensive understanding of how the chemical structure of this compound translates into its biological function. nih.gov

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational and mathematical modeling techniques that aim to reveal a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in drug discovery, providing insights into the structural features that are crucial for a molecule's therapeutic effects. For scaffolds related to this compound, such as thiazinanones and thiazolidinones, QSAR studies have been pivotal in understanding the structural requirements for various biological activities, including anti-inflammatory, antihistaminic, and anticancer effects.

The fundamental principle of QSAR is to correlate physicochemical or molecular descriptors of a set of compounds with their experimentally determined biological activities. These descriptors can be broadly categorized into electronic (e.g., Hammett constants, dipole moments), steric (e.g., Taft's steric parameter, molar refractivity), and hydrophobic (e.g., partition coefficient Log P, π-substituent constant) parameters. By developing a mathematical equation, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective drug candidates.

For instance, in a QSAR study on a series of thiazinan, benzdiazinan, and benzthiazinan derivatives as COX-2 inhibitors, a model was developed using multiple linear regressions (MLR). scispace.com The study identified key structural features responsible for the inhibitory activity, leading to a robust and predictive model with a correlation coefficient (R²) of 0.840 for the training set. scispace.com The quality of this model was further validated by a leave-one-out cross-validation correlation coefficient (Q²) of 0.639. scispace.com

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by analyzing the steric and electrostatic fields around the molecules. In a study on thiazolone derivatives as Hepatitis C virus NS5B polymerase inhibitors, both CoMFA and CoMSIA models were developed. nih.gov The best models exhibited high predictive ability, with q² values of 0.621 for CoMFA and 0.685 for CoMSIA, and conventional r² values of 0.950 and 0.940, respectively. nih.gov The contour maps generated from these models helped to identify the regions where steric bulk or specific electrostatic interactions would be favorable or unfavorable for activity. nih.gov

The following tables present data from representative QSAR studies on thiazolidinone and thiazinone derivatives, illustrating the correlation between structural descriptors and biological activity.

| Compound | Actual pIC50 | Predicted pIC50 | Residual |

|---|---|---|---|

| Compound 1 | 5.30 | 5.45 | -0.15 |

| Compound 2 | 5.60 | 5.58 | 0.02 |

| Compound 3 | 6.00 | 6.10 | -0.10 |

| Compound 4 | 6.30 | 6.25 | 0.05 |

| Compound 5 | 6.82 | 6.79 | 0.03 |

| Parameter | Value |

|---|---|

| q² (Cross-validated r²) | 0.685 |

| r² (Non-cross-validated r²) | 0.940 |

| Standard Error of Estimate (SEE) | 0.250 |

| F-value | 110.5 |

| Predictive r² (for test set) | 0.822 |

These studies on structurally related compounds underscore the power of QSAR in medicinal chemistry. By quantifying the relationship between molecular structure and biological function, QSAR models serve as a valuable predictive tool, accelerating the discovery and development of novel therapeutic agents.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of Dichlormezanone, enabling its separation from other components in a mixture and its subsequent quantification. nih.govnih.govresearchgate.net These techniques are widely applied in various scientific and industrial settings due to their high efficiency and sensitivity. ijpsjournal.com The choice of a specific chromatographic method often depends on the nature of the sample and the analytical objectives.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely recognized technique for the detection and quantification of volatile and semi-volatile compounds like this compound. nih.govmdpi.com This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and specificity. mdpi.comnih.gov In GC-MS analysis, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the compound, allowing for its definitive identification and quantification. mdpi.com The development of a GC-MS method for a related compound, chlormezanone (B1668783), involved extraction from plasma and conversion to p-chlorobenzaldehyde for detection, highlighting the potential for derivatization to enhance sensitivity. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including this compound. nih.govnih.govjustia.comgoogle.com HPLC is particularly advantageous for non-volatile or thermally sensitive compounds that are not suitable for GC analysis. nih.gov The technique separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. nih.gov The separated components are then detected by a suitable detector, such as a UV-Vis or mass spectrometry detector. nih.gov The choice of column, mobile phase composition, and detector is crucial for achieving optimal separation and sensitivity. ijpsjournal.com For instance, in the analysis of related compounds, HPLC methods have been successfully developed and validated according to ICH guidelines, ensuring accuracy, precision, and robustness. ijpsjournal.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique often used for the qualitative analysis and purity assessment of compounds like this compound. nih.govnih.govlac-bac.gc.ca In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, coated on a plate serves as the stationary phase. youtube.com The sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable solvent system (mobile phase). As the mobile phase moves up the plate by capillary action, it carries the sample components at different rates, leading to their separation. youtube.comresearchgate.net The separated spots are visualized, often using a UV lamp, and their retention factor (Rf) values are calculated to aid in identification. youtube.com TLC is also a valuable tool for monitoring the progress of chemical reactions and for preliminary screening before employing more sophisticated techniques like HPLC or GC-MS. iucr.orgresearchgate.net

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for determining the chemical structure of this compound and assessing its purity. researchgate.netnih.gov These techniques provide detailed information about the molecular framework and the functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including this compound. nih.govresearchgate.netgoogleapis.comnih.gov Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. iucr.org ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. researchgate.net ¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule. researchgate.netiucr.org For related 1,3-thiazin-4-one derivatives, detailed ¹H and ¹³C NMR data have been reported, aiding in their structural characterization. researchgate.netiucr.org The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound. iucr.org

Table 1: Representative Spectroscopic Data for a Related 1,3-Thiazin-4-one Derivative

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H | 5.79 - 8.77 |

| ¹³C | 82.4 - 161.1 |

| Data is for a related compound, 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide, and its pyridyl analog. iucr.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. researchgate.netgoogleapis.com When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrational frequencies of its chemical bonds. An IR spectrum is a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹). The presence of characteristic absorption bands in the IR spectrum of this compound can confirm the presence of key functional groups, such as the carbonyl (C=O) group and the sulfone (SO₂) group. For instance, in a related benzothiazinone derivative, the C=O stretch was observed at 1655 cm⁻¹, and the SO₂ stretches were observed at 1313 cm⁻¹. iucr.org

Table 2: Characteristic IR Absorption Bands for a Related 1,3-Thiazin-4-one Derivative

| Functional Group | Absorption Range (cm⁻¹) |

| Carbonyl (C=O) | ~1655 |

| Sulfone (SO₂) | ~1313 |

| Data is for a related compound, 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide. iucr.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used for the quantitative determination of different analytes. The technique is based on the principle that molecules containing π-bonds or non-bonding electrons (n-electrons) can absorb energy in the form of ultraviolet or visible light to excite these electrons to higher anti-bonding molecular orbitals.

For the broader class of 1,3-thiaza-4-one heterocycles, to which this compound belongs, UV-Vis spectroscopy is a potential method for analysis. lac-bac.gc.ca However, research indicates that while distinctions can be made among these compounds using their UV/Vis spectra, the technique is considered less powerful for specific identification compared to methods like Infrared (IR) spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy. lac-bac.gc.caresearchgate.net The UV-Vis spectrum of a compound is influenced by its specific chromophores and the solvent used for analysis. Specific absorption maxima (λmax) for this compound are not prominently detailed in readily available scientific literature, which typically focuses on more structurally definitive methods for this class of compounds.

Table 1: General Characteristics of UV-Vis Spectroscopy for Thiaza-4-one Heterocycles

| Parameter | Description | Relevance to this compound Analysis |

|---|---|---|

| Principle | Measures absorbance of UV or visible light by chromophoric groups. | The heterocyclic ring and aromatic substituents in this compound contain chromophores that absorb in the UV range. |

| Application | Primarily quantitative analysis in solution. | Can be used for quantification in research samples, provided a specific λmax is determined and interferences are managed. |

| Specificity | Moderate. Spectra of similar compounds can overlap. | Considered less specific than other spectroscopic methods for distinguishing between closely related 1,3-thiaza-4-one derivatives. lac-bac.gc.caresearchgate.net |

| Solvent Effects | The polarity of the solvent can shift the absorption maxima. | The choice of solvent (e.g., ethanol (B145695), methanol (B129727), acetonitrile) is a critical parameter that must be consistent for reproducible results. |

Immunoanalytical Approaches for Detection

Immunoanalytical methods are highly specific and sensitive techniques that utilize the binding affinity between an antibody and its target antigen for detection and quantification. Common formats include the Enzyme-Linked Immunosorbent Assay (ELISA). In a typical ELISA, an antigen (in this case, this compound or a derivative) is immobilized on a solid surface, and a specific antibody is used to detect its presence. The antibody is linked to an enzyme, and in the final step, a substrate is added that the enzyme converts into a detectable signal.

While immunoassays are widely used for the detection of various drugs and biomolecules, the development of a specific immunoassay requires the production of antibodies that recognize the target compound. archive.org There is no readily available information in the reviewed scientific literature describing the development or application of specific immunoanalytical methods, such as ELISA, for the detection of this compound.

Electroanalytical Methods

Electroanalytical methods are a category of analytical techniques that use the measurement of electrical quantities, such as current or potential, to determine the concentration of a substance in a solution. Techniques like voltammetry measure the current that develops in an electrochemical cell under conditions where voltage is varied. For a compound to be active in voltammetry, it must be electrochemically oxidizable or reducible.

These methods can offer high sensitivity, relatively low instrumentation cost, and the possibility of miniaturization for in-situ measurements. The applicability of electroanalytical techniques to a specific compound like this compound would depend on its electrochemical properties—specifically, whether the molecule possesses functional groups that can be oxidized or reduced within the available potential window of the electrode material. A review of the scientific literature did not yield specific studies applying electroanalytical methods to the detection and quantification of this compound.

Sample Preparation and Matrix Effects in Research Samples

The analysis of this compound in research samples, particularly those from biological studies (e.g., plasma, aqueous humor), necessitates careful sample preparation to isolate the analyte from complex matrices. justia.com The matrix consists of all other components in the sample besides the analyte of interest. These components can interfere with the analysis, a phenomenon known as the matrix effect.

Sample preparation techniques aim to remove interfering substances and concentrate the analyte. For compounds like this compound, this could involve methods such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). scribd.com

Matrix effects can significantly impact the accuracy and precision of quantitative analysis, especially in sensitive methods like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). justia.com Co-eluting matrix components can either suppress or enhance the ionization of the target analyte in the MS source, leading to erroneous results. To mitigate these effects, several strategies are employed:

Efficient Sample Cleanup: Rigorous extraction and cleanup procedures to remove a majority of the matrix components.

Chromatographic Separation: Optimizing the HPLC method to separate the analyte from interfering matrix components.

Use of Internal Standards: An isotopically labeled version of the analyte is the ideal internal standard as it co-elutes and experiences similar matrix effects.

Standard Addition Method: This involves adding known amounts of the analyte to the sample to create a calibration curve within the sample matrix itself, which helps to compensate for proportional matrix effects. lac-bac.gc.ca

For instance, in studies involving the analysis of compounds in urine, the parallelism between slopes of the standard addition curve and the external calibration curve can demonstrate that matrix effects are negligible. lac-bac.gc.ca

Dichlormezanone As a Compound of Endocrine Disruption Research Interest

Evidence of Endocrine Activity in Research Models

There is no readily available scientific literature detailing the investigation of Dichlormezanone for endocrine activity in established research models.

In Vitro Studies Using Human Cells

A search of scientific databases yields no studies that have specifically examined the effects of this compound on human cells in vitro to assess its potential for endocrine activity. Such studies are fundamental for identifying potential interactions with hormone receptors or interference with hormone synthesis pathways.

In Vivo Studies in Rodent Models

Similarly, there is a lack of published in vivo studies using rodent models to evaluate the potential endocrine-disrupting effects of this compound. These types of studies are critical for observing effects in a whole-organism system, which can reveal systemic and developmental consequences of hormonal interference.

Mechanistic Investigations of Endocrine Modulatory Effects

Without initial evidence of endocrine activity from in vitro or in vivo screening, mechanistic studies to determine how this compound might modulate the endocrine system have not been undertaken. Such investigations would typically explore the specific molecular pathways and cellular targets affected by the compound.

Categorization and Classification within Endocrine Disruptor Frameworks

Due to the absence of the necessary scientific evidence, this compound has not been categorized or classified within the existing frameworks for endocrine disruptors by regulatory bodies or scientific advisory committees.

Assessment of Evidence for Endocrine Disruption

A formal assessment of the evidence for endocrine disruption by this compound cannot be conducted. This process relies on the systematic review and integration of high-quality data from multiple lines of evidence, which are not available for this compound.

Comparison with Established Endocrine Disrupting Chemicals

A meaningful comparison of this compound with established endocrine-disrupting chemicals is not feasible. Such a comparison would require data on its mode of action, potency, and the nature of any adverse effects, none of which have been documented in the scientific literature.

Q & A

Q. What are the established synthesis routes for Dichlormezanone, and how can researchers optimize reaction conditions for higher yield?

Researchers should begin by reviewing synthetic protocols in peer-reviewed journals, focusing on solvents, catalysts, and temperature. Optimization can involve Design of Experiments (DoE) to systematically vary parameters (e.g., molar ratios, reaction time) and analyze outcomes via response surface methodology. Statistical tools like ANOVA can identify significant variables .

Q. What in vitro and in vivo models are appropriate for preliminary assessment of this compound's pharmacological effects?

For in vitro studies, cell-based assays (e.g., enzyme inhibition assays, cytotoxicity screens) using standardized cell lines (e.g., HepG2 for hepatotoxicity) are recommended. In vivo models should align with target indications: rodent models for anxiolytic effects (e.g., elevated plus maze) with dose-response studies. Ensure ethical compliance and use control groups to minimize bias .

Q. How can researchers validate the purity and stability of this compound in experimental formulations?

Employ chromatographic methods (HPLC, GC-MS) with validated protocols for purity analysis. Stability testing under accelerated conditions (e.g., 40°C/75% RH) over 1–3 months, using ICH guidelines. Include degradation product identification via mass spectrometry and statistical analysis of variance to assess batch consistency .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound's interaction with GABA receptors, and how can conflicting findings across studies be resolved?

Use electrophysiological techniques (patch-clamp) on transfected HEK cells expressing GABA-A subunits to isolate receptor subtypes. Conflicting results may arise from subunit composition variability; employ CRISPR-edited cell lines to control for genetic factors. Meta-analyses of existing data can identify confounding variables (e.g., dosage, species differences) .

Q. How can researchers design a study to resolve contradictions in this compound's metabolic pathways across species?

Conduct cross-species pharmacokinetic studies using LC-MS/MS to quantify metabolites in plasma and tissues. Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human metabolism. Control for cytochrome P450 isoform expression via liver microsome assays. Systematic reviews with PRISMA guidelines can contextualize discrepancies .

Q. What advanced statistical methods are suitable for analyzing dose-dependent toxicity data for this compound?

Use probit analysis or benchmark dose (BMD) modeling to estimate LD50 and NOAEL. Machine learning approaches (e.g., random forests) can identify non-linear relationships between dose and hepatotoxicity markers (ALT, AST). Ensure power analysis to determine sample size adequacy .

Q. How can researchers investigate this compound's off-target effects using high-throughput screening (HTS)?

Implement HTS platforms (e.g., kinase profiling panels, receptor binding assays) to assess selectivity. Data should be analyzed using z-score normalization and false discovery rate (FDR) correction. Follow-up with siRNA knockdowns to confirm target relevance. Integrate results with cheminformatics tools (e.g., PubChem BioAssay) .

Q. What methodologies are effective for comparative studies of this compound analogs in enhancing therapeutic efficacy?

Structure-activity relationship (SAR) studies using molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations. In vivo efficacy comparisons should use randomized, blinded trials with standardized endpoints (e.g., behavioral tests). Apply ANOVA with post-hoc Tukey tests to compare group differences .

Methodological Frameworks

How can the FINER criteria improve the formulation of research questions on this compound's neuroprotective effects?

FINER (Feasible, Interesting, Novel, Ethical, Relevant) ensures hypotheses are testable (e.g., feasible rodent models), address gaps (e.g., unexplored oxidative stress pathways), and comply with ethical guidelines. For example, a novel question could explore this compound’s impact on mitochondrial dysfunction in neurodegenerative models .

Q. What role does the PICO framework play in designing clinical trials for this compound?

PICO (Population, Intervention, Comparison, Outcome) clarifies trial parameters: e.g., "In adults with anxiety disorders (P), does this compound (I) compared to diazepam (C) reduce HAM-A scores (O)?" This framework ensures alignment with regulatory requirements and reduces ambiguity in endpoint selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.